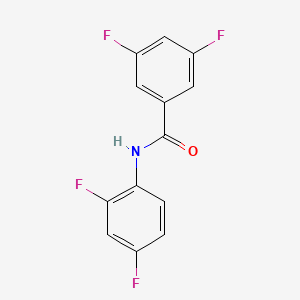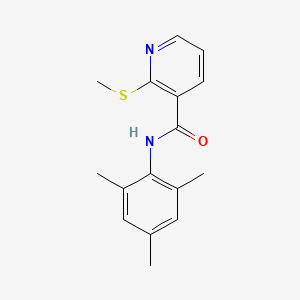
N-Mesityl-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesityl-2-(methylthio)nicotinamide: is a chemical compound characterized by the presence of a mesityl group attached to the nitrogen atom of a nicotinamide structure, with a methylthio substituent at the 2-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesityl-2-(methylthio)nicotinamide typically involves the reaction of 2-chloronicotinamide with mesitylamine and sodium methylthiolate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Mesityl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Electrophiles such as bromine or chlorine, Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-Mesityl-2-(methylthio)nicotinamide is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes, such as nicotinamide N-methyltransferase (NNMT). NNMT inhibitors are of interest due to their potential therapeutic applications in treating metabolic disorders and certain cancers .
Medicine: The compound’s ability to modulate enzyme activity makes it a candidate for drug development. Researchers are exploring its potential in developing new treatments for diseases where NNMT plays a critical role.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials and as a building block for the production of fine chemicals.
Mechanism of Action
The mechanism of action of N-Mesityl-2-(methylthio)nicotinamide primarily involves its interaction with molecular targets such as enzymes. For instance, as an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition can lead to alterations in cellular metabolism and has implications for the treatment of diseases associated with NNMT overexpression .
Comparison with Similar Compounds
- N-Mesityl-2-(methylthio)benzamide
- N-Mesityl-2-(methylthio)pyridine
- N-Mesityl-2-(methylthio)quinoline
Comparison: N-Mesityl-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety, which is structurally distinct from benzamide, pyridine, and quinoline derivatives. This uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-10-8-11(2)14(12(3)9-10)18-15(19)13-6-5-7-17-16(13)20-4/h5-9H,1-4H3,(H,18,19) |
InChI Key |
NNACQLJZNNJOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N=CC=C2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)

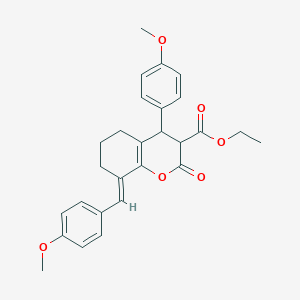
![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
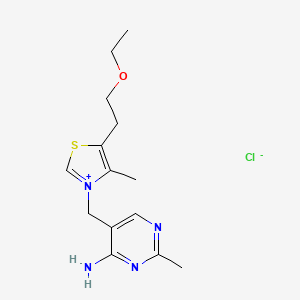
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
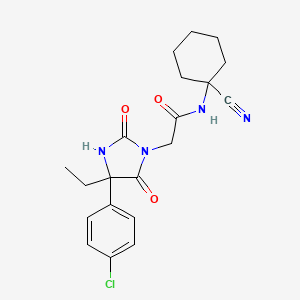
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
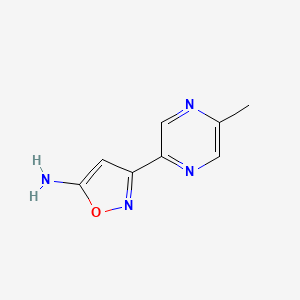
![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
